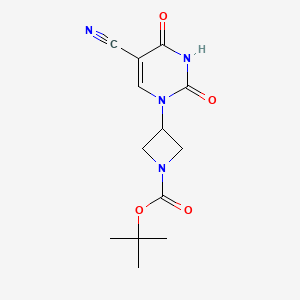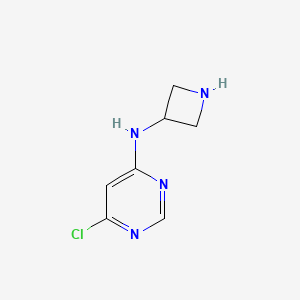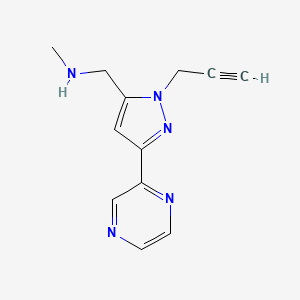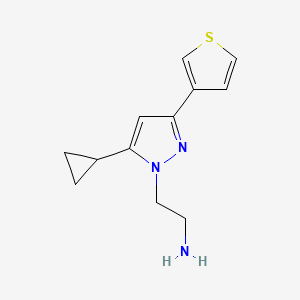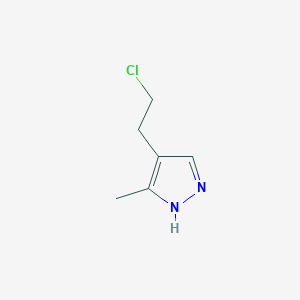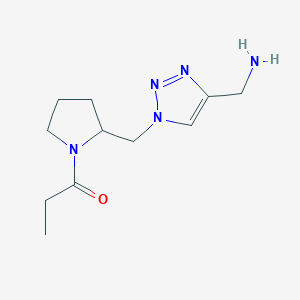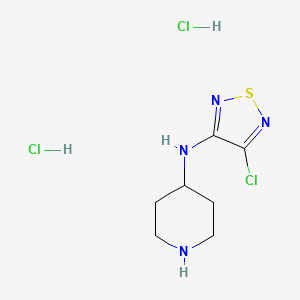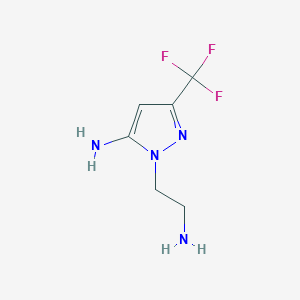
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C6H9F3N4 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The exact interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
It has been suggested that similar compounds can affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected would depend on the compound’s targets and their roles in cellular processes.
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, alterations in signal transduction, and modulation of gene expression . The exact effects of this compound would depend on its targets and the nature of its interaction with these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . Additionally, individual patient characteristics, such as age, sex, genetic factors, and health status, can also influence the compound’s efficacy and potential side effects.
Analyse Biochimique
Biochemical Properties
1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in enzyme immobilization and biocatalysis. The compound interacts with various enzymes, proteins, and other biomolecules through maleimido-thiol chemistry, which allows for the formation of stable covalent bonds . This interaction is crucial for monitoring enzymatic activity and ensuring the correct folding of immobilized enzymes . The compound’s ability to form thiol-reactive surfaces makes it an ideal candidate for developing biocatalysts and studying enzyme-substrate interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with thiol groups in proteins can affect the isoelectric points of standard proteins, thereby altering their function and stability . Additionally, the compound’s fluorescent properties make it useful for studying ligand-receptor interactions and monitoring cellular processes in real-time .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s maleimido-thiol chemistry allows it to form covalent bonds with thiol groups in enzymes, leading to changes in enzyme activity and substrate conversion . This mechanism is particularly useful for studying decarboxylation reactions and other catalytic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by environmental factors such as pH and temperature, which can affect its long-term effects on cellular function . Studies have shown that the compound’s degradability depends on the environmental pH value, with higher stability observed under neutral conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular dysfunction . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with thiol groups in enzymes can influence metabolic processes such as decarboxylation and other catalytic reactions . Understanding these interactions is crucial for developing effective biocatalysts and optimizing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical effects . The compound’s ability to form covalent bonds with thiol groups also plays a role in its transport and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with thiol groups in proteins can affect its activity and function within different subcellular compartments . Understanding these localization mechanisms is essential for optimizing the compound’s biochemical applications.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4/c7-6(8,9)4-3-5(11)13(12-4)2-1-10/h3H,1-2,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIOYEMCBYJKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


